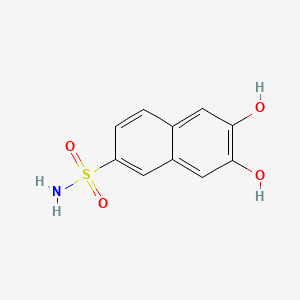
2-Naphthalenesulfonamide, 6,7-dihydroxy-
Cat. No. B8663711
Key on ui cas rn:
54023-75-5
M. Wt: 239.25 g/mol
InChI Key: HBEICTUAWWEORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04145299
Procedure details


A solution of 20.0 g. (0.0583 mole) of 2,3-diacetoxy-7-naphthalenesulfonyl chloride in 300 ml. of tetrahydrofuran was treated with 8.7 ml. (0.13 mole) of aqueous 28% ammonia. The solid (9.9 g., infrared spectrum identical with that of 6,7-diacetoxy-2-naphthalenesulfonic acid sodium salt) was removed by filtration and the filtrate evaporated to dryness. The residue was dissolved in 150 ml. of ethyl acetate. The residue from evaporation of the dried (anhydrous sodium sulfate) solution was slurried with four 100-ml. portions of ether and then dissolved in 150 ml. of 3A alcohol. The solution was saturated with hydrogen chloride, allowed to stand overnight, and then concentrated at the water pump to give 9.7 g. of colorless residue. Recrystallization from 50 ml. of water gave 5.1 g. (37%) of pale violet solid, m.p. 218°-228° C.
Name
2,3-diacetoxy-7-naphthalenesulfonyl chloride
Quantity
0.0583 mol
Type
reactant
Reaction Step One


Name
6,7-diacetoxy-2-naphthalenesulfonic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
pale violet solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[C:14]([O:15]C(=O)C)=[CH:13][C:12]2[C:7](=[CH:8][C:9]([S:19](Cl)(=[O:21])=[O:20])=[CH:10][CH:11]=2)[CH:6]=1)(=O)C.[NH3:23].[Na+].C(OC1C=C2C(=CC=1OC(=O)C)C=C(S([O-])(=O)=O)C=C2)(=O)C>O1CCCC1>[OH:4][C:5]1[C:14]([OH:15])=[CH:13][C:12]2[C:7](=[CH:8][C:9]([S:19]([NH2:23])(=[O:21])=[O:20])=[CH:10][CH:11]=2)[CH:6]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
2,3-diacetoxy-7-naphthalenesulfonyl chloride
|
|
Quantity
|
0.0583 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC2=CC(=CC=C2C=C1OC(C)=O)S(=O)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
6,7-diacetoxy-2-naphthalenesulfonic acid sodium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].C(C)(=O)OC=1C=C2C=CC(=CC2=CC1OC(C)=O)S(=O)(=O)[O-]
|
Step Four
[Compound]
|
Name
|
pale violet solid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 150 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue from evaporation of the
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anhydrous sodium sulfate) solution
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
portions of ether and then dissolved in 150 ml
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at the water pump
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 9.7 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 50 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of water gave 5.1 g
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC2=CC(=CC=C2C=C1O)S(=O)(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
